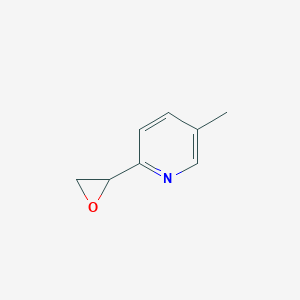

Pyridine, 5-methyl-2-oxiranyl-

Description

BenchChem offers high-quality Pyridine, 5-methyl-2-oxiranyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 5-methyl-2-oxiranyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

5-methyl-2-(oxiran-2-yl)pyridine |

InChI |

InChI=1S/C8H9NO/c1-6-2-3-7(9-4-6)8-5-10-8/h2-4,8H,5H2,1H3 |

InChI Key |

JXYREHDMBXJGGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C2CO2 |

Origin of Product |

United States |

Advanced Coatings and Adhesives:the Polyether Backbone Imparts Flexibility and Adhesive Properties, While the Pyridine Side Chains Can Enhance Adhesion to Metal Surfaces Through Coordinate Bonding. Similar to Poly 2 Oxazoline S, Which Are Isomers of Polymerized Oxiranes and Are Known for Their Antibiofouling Properties, Polymers from Pyridine, 5 Methyl 2 Oxiranyl Could Be Investigated for Biocompatible or Anti Fouling Coatings for Biomedical Devices and Marine Applications.mdpi.com

| Functional Property | Enabling Feature | Potential Application |

|---|---|---|

| Ion-Conductivity | Quaternization of Pyridine (B92270) Nitrogen | Polyelectrolytes, Solid Polymer Electrolytes, Gas Separation Membranes researchgate.net |

| Metal Chelation | Pyridine Ring as Ligand | Polymer-Supported Catalysts, Heavy Metal Scavenging |

| pH-Responsiveness | Protonation/Deprotonation of Pyridine | Smart Hydrogels, Drug Delivery Systems, Sensors |

| Adhesion & Surface Modification | Polyether Backbone & Pyridine-Metal Interaction | Specialty Adhesives, Corrosion-Resistant Coatings, Antibiofouling Surfaces mdpi.com |

Computational and Theoretical Investigations of Pyridine, 5 Methyl 2 Oxiranyl

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and conformational preferences of molecules like "Pyridine, 5-methyl-2-oxiranyl-". For this molecule, the key structural features include the planar pyridine (B92270) ring, the attached methyl group, and the three-membered oxirane (epoxide) ring.

The geometry of the pyridine ring is well-understood to be a planar hexagon, though the C-C and C-N bond lengths and bond angles can be influenced by substituents. wikipedia.org The presence of the electron-donating methyl group at the 5-position and the electron-withdrawing oxiranyl group at the 2-position would be expected to introduce slight distortions in the ring's geometry compared to unsubstituted pyridine. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), can predict these subtle changes with high accuracy. ias.ac.in

A critical aspect of the molecular structure is the conformational freedom associated with the rotation of the oxiranyl group relative to the pyridine ring. Quantum chemical calculations can map the potential energy surface of this rotation to identify the most stable conformers. It is anticipated that the lowest energy conformation would seek to minimize steric hindrance between the oxirane ring and the pyridine ring, while also considering electronic interactions between the lone pairs of the oxygen and nitrogen atoms and the π-system of the pyridine ring.

Table 1: Predicted Geometrical Parameters for Pyridine, 5-methyl-2-oxiranyl- (Illustrative)

| Parameter | Predicted Value | Notes |

| C2-C(oxirane) Bond Length | ~1.49 Å | Single bond between sp² and sp³ carbon atoms. |

| C-O (oxirane) Bond Length | ~1.44 Å | Typical C-O bond length in an epoxide ring. |

| C-C (oxirane) Bond Length | ~1.47 Å | Typical C-C bond length in an epoxide ring. |

| Pyridine Ring C-N Bond Angles | ~117-123° | Angles will deviate slightly from the ideal 120° due to substituents. |

| Dihedral Angle (Pyridine-Oxirane) | Variable | The lowest energy conformer would be determined by a potential energy scan. |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments. Precise values would require specific DFT calculations for this molecule.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. For "Pyridine, 5-methyl-2-oxiranyl-", several synthetic transformations are of interest, including its formation and subsequent reactions involving the reactive epoxide ring.

One common route to such compounds involves the epoxidation of a corresponding vinylpyridine. Theoretical modeling can elucidate the mechanism of this reaction, for instance, with a peroxy acid. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the determination of the activation energy, which is crucial for understanding the reaction kinetics.

Furthermore, the oxirane ring is susceptible to ring-opening reactions under both acidic and basic conditions. Computational modeling can be used to study the regioselectivity and stereoselectivity of these reactions. For example, in a nucleophilic attack on the epoxide, theoretical calculations can predict whether the nucleophile will preferentially attack the more or less sterically hindered carbon of the oxirane ring and can model the transition state for each pathway to determine the most likely outcome.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of "Pyridine, 5-methyl-2-oxiranyl-" is characterized by the aromatic π-system of the pyridine ring and the localized σ-bonds of the methyl and oxiranyl substituents. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and is responsible for the basicity of pyridine. wikipedia.orgyoutube.com

The substituents at the 2 and 5 positions influence the electron density distribution within the pyridine ring. The methyl group is a weak electron-donating group, which increases the electron density in the ring, particularly at the ortho and para positions relative to it. The oxiranyl group, due to the electronegativity of the oxygen atom, is generally considered to be electron-withdrawing. DFT studies on substituted pyridines have shown that substituents can significantly affect the charge density on the pyridyl nitrogen. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to analyze the bonding in detail. For "Pyridine, 5-methyl-2-oxiranyl-", NBO analysis would provide information on the hybridization of the atoms, the nature of the chemical bonds (e.g., σ vs. π), and the delocalization of electron density through hyperconjugation. The bonding within the strained three-membered oxirane ring is also of particular interest and can be characterized by bent "banana" bonds.

Table 2: Illustrative Electronic Properties of Pyridine, 5-methyl-2-oxiranyl-

| Property | Predicted Characteristic | Method of Investigation |

| Dipole Moment | Non-zero | DFT calculations |

| HOMO-LUMO Gap | Moderate | DFT calculations |

| Electron Density on Nitrogen | Slightly modulated by substituents | NBO or Mulliken population analysis |

| Aromaticity | Retained in the pyridine ring | Nucleus-Independent Chemical Shift (NICS) calculations |

Stability and Intramolecular Rearrangement Studies

The stability of "Pyridine, 5-methyl-2-oxiranyl-" can be assessed computationally by calculating its heat of formation. This can be done using high-level quantum chemical methods such as G3 or G4 theory, which are designed to provide accurate thermochemical data.

Intramolecular rearrangements are also a possibility for this molecule. For instance, under certain conditions, such as thermolysis or photolysis, the oxirane ring could potentially rearrange. Theoretical calculations can explore the potential energy surfaces of such rearrangements to identify possible reaction pathways and the associated energy barriers. A well-known reaction of N-oxides of pyridines is the Boekelheide rearrangement, which involves the functionalization of an alkyl group adjacent to the N-oxide. fu-berlin.de While not a direct analogue, the principles of studying such rearrangements using computational methods are applicable here.

Spectroscopic Parameter Prediction and Interpretation

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For "Pyridine, 5-methyl-2-oxiranyl-", the prediction of its NMR, IR, and UV-Vis spectra would be of great interest.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using the GIAO (Gauge-Including Atomic Orbital) method, typically at the DFT level of theory. ijcce.ac.ir These predicted chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule. The coupling constants between adjacent protons can also be computed to provide further structural information. compchemhighlights.org

Table 3: Predicted ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Notes |

| Pyridine H3 | 7.0-7.5 | Influenced by both substituents. |

| Pyridine H4 | 7.5-8.0 | Influenced by the methyl group. |

| Pyridine H6 | 8.0-8.5 | Adjacent to the nitrogen and oxiranyl group. |

| Methyl Protons | 2.2-2.5 | Typical range for a methyl group on an aromatic ring. |

| Oxirane Protons | 2.5-4.0 | Diastereotopic protons with complex splitting patterns. |

Note: These are estimated ranges. Accurate prediction requires specific calculations and consideration of solvent effects.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the positions of the characteristic IR absorption bands, such as the C-H stretching vibrations of the aromatic and aliphatic groups, the C=C and C=N stretching vibrations of the pyridine ring, and the characteristic ring-breathing modes of the oxirane.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum. This can provide information about the π-π* and n-π* transitions within the molecule.

Applications in Advanced Chemical Synthesis

Role as a Building Block for Complex Heterocyclic Systems

The high ring strain of the oxirane moiety in Pyridine (B92270), 5-methyl-2-oxiranyl- (approximately 116 kJ/mol) makes it susceptible to nucleophilic attack, leading to regioselective ring-opening. This reaction typically introduces a 2-hydroxyethyl substituent onto the pyridine ring, which contains a versatile hydroxyl group that can participate in subsequent intramolecular reactions to forge new rings.

Pyridine, 5-methyl-2-oxiranyl- is an adept starting material for constructing fused bicyclic and polycyclic heterocyclic scaffolds, which are prevalent in pharmacologically active compounds. The synthetic strategy involves an initial nucleophilic ring-opening of the epoxide, followed by an intramolecular cyclization step.

The process begins with the reaction of the epoxide with a suitable nucleophile (Nu-H), which attacks one of the oxirane carbons. This step creates an intermediate, a 1-(5-methylpyridin-2-yl)-2-substituted ethanol (B145695) derivative. The newly installed nucleophile and the hydroxyl group are positioned to facilitate a subsequent ring-closing reaction. For example, if the nucleophile contains a group capable of reacting with the hydroxyl group (or a derivative thereof), intramolecular cyclization can lead to the formation of a new ring fused to the original pyridine core. This approach allows for the synthesis of various fused systems, such as pyrido-oxazines or other related heterocycles, depending on the nature of the nucleophile employed.

Table 1: Potential Fused Ring Systems via Ring-Opening and Cyclization

| Initial Nucleophile | Intermediate Type | Potential Fused Ring System | Synthetic Strategy |

|---|---|---|---|

| Amine (R-NH₂) | Amino alcohol | Pyrido[1,2-a]pyrazines | Intramolecular cyclization/condensation |

| Thiol (R-SH) | Thio-alcohol | Pyrido[2,1-b] rsc.orgresearchgate.netthiazines | Intramolecular dehydration or activation/displacement |

| Activated Methylene (B1212753) Compound | Hydroxy-functionalized carbon chain | Fused 2-Pyridones | Lactonization/cyclization cascade |

Polycyclic azaarenes are a class of compounds containing multiple fused aromatic rings, at least one of which is a nitrogen-containing heterocycle. The functional handles introduced by the ring-opening of Pyridine, 5-methyl-2-oxiranyl- can be elaborated through multi-step sequences to construct these complex systems.

Following the initial nucleophilic opening of the oxirane ring, the resulting side chain can be chemically modified. For instance, the secondary alcohol can be oxidized to a ketone. This ketone can then serve as an electrophilic site for intramolecular cyclization reactions, such as the Friedel-Crafts reaction or other condensation reactions, to form a new carbocyclic or heterocyclic ring. Through iterative functional group manipulations and cyclization strategies, the initial pyridine derivative can be expanded into a more complex polycyclic azaarene structure.

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds. Pyridine, 5-methyl-2-oxiranyl-, as a racemic or enantiopure starting material, is a key precursor for a valuable class of chiral ligands: pyridinyl-amino alcohols.

The most direct route to pyridinyl-amino alcohols from Pyridine, 5-methyl-2-oxiranyl- is the nucleophilic ring-opening of the epoxide with an amine. researchgate.net This reaction is often highly regioselective, with the amine preferentially attacking the sterically less hindered terminal carbon of the oxirane ring, yielding β-amino alcohols. koreascience.kr The reaction can be effectively catalyzed by Lewis acids, such as scandium triflate (Sc(OTf)₃), which activate the epoxide ring towards nucleophilic attack. koreascience.kr

When a chiral amine is used as the nucleophile with the racemic epoxide, a pair of diastereomeric β-amino alcohols can be formed. koreascience.kr These diastereomers can often be separated by chromatography, providing access to enantiomerically pure ligand precursors. Alternatively, asymmetric synthesis methods can be employed to create an enantiopure epoxide starting material, which upon reaction with an amine, yields a single enantiomer of the pyridinyl-amino alcohol. These amino alcohols are the direct precursors to the final chiral ligands.

Pyridinyl-amino alcohols derived from Pyridine, 5-methyl-2-oxiranyl- are effective N,O-bidentate ligands. rsc.org The pyridine nitrogen (a soft donor) and the alcohol oxygen (a hard donor) can chelate to a single metal center, forming a stable five-membered ring. This chelation significantly influences the electronic and steric environment of the metal, which is crucial for catalysis.

These ligands coordinate with a wide array of transition metals, including nickel (Ni), cobalt (Co), ruthenium (Ru), palladium (Pd), and copper (Cu). rsc.orgmdpi.com The resulting complexes exhibit various coordination geometries, such as distorted trigonal bipyramidal, octahedral, or square planar, depending on the metal, its oxidation state, and other coordinating ligands. rsc.org The multidentate character of these ligands is of great importance in forming stable complexes that can act as efficient catalysts in homogeneous asymmetric reactions. rsc.org For example, cobalt complexes bearing two pyridinyl-alcoholato ligands have been synthesized with a cationic octahedral geometry. rsc.org

Table 2: Examples of Transition Metal Coordination with Pyridinyl-Amino Alcohol Ligands

| Transition Metal | Ligand Type | Typical Coordination Geometry | Reference |

|---|---|---|---|

| Nickel (Ni) | (Imino)pyridinyl alcoholato | Distorted trigonal bipyramid | rsc.org |

| Palladium (Pd) | (Imino)pyridinyl alcoholato | Square planar | rsc.org |

| Tungsten (W) | Pyridinyl alcoholato | Distorted octahedron | rsc.org |

| Cobalt (Co) | Pyridinyl alcoholato | Cationic octahedral | rsc.org |

Precursor in Materials Science Research

The functional groups present in Pyridine, 5-methyl-2-oxiranyl- make it a promising precursor for the synthesis of functional polymers and for the modification of material surfaces. The pyridine moiety can impart specific properties such as metal coordination capability, pH-responsiveness, or catalytic activity, while the epoxide group provides a reactive handle for polymerization or grafting.

The primary mechanism for polymerization is the cationic ring-opening polymerization (CROP) of the epoxide ring. austinpublishinggroup.com This process can be initiated to create polymers with a polyether backbone and pendant 5-methyl-pyridyl groups. These pyridyl-functionalized polymers are of interest for applications such as:

Metal Scavenging: The pyridine units can chelate with metal ions, making the polymers useful for removing heavy metals from solutions.

Catalyst Supports: The polymer can act as a scaffold to immobilize transition metal catalysts, allowing for easier catalyst recovery and recycling.

Stimuli-Responsive Materials: The basicity of the pyridine nitrogen allows the polymer's solubility and conformation to change in response to pH variations.

Furthermore, Pyridine, 5-methyl-2-oxiranyl- can be used as a surface modification agent. Its epoxide ring can react with hydroxyl or amine groups present on the surfaces of materials like silica, cellulose, or other polymers. mdpi.com This grafting process covalently attaches the 5-methyl-pyridyl group to the surface, altering its chemical properties. For instance, 2-oxiranylpyridine has been successfully used as an etherification agent for the cationization of cotton fibers, modifying the textile's properties. mdpi.com

Polymerization Studies Involving Oxirane Functionality

The primary route for the polymerization of Pyridine, 5-methyl-2-oxiranyl- involves the ring-opening polymerization (ROP) of its oxirane moiety. The high ring strain of the three-membered oxirane ring (approximately 116 kJ mol⁻¹) provides a strong thermodynamic driving force for polymerization, proceeding via cationic, anionic, or coordination-insertion mechanisms. mdpi.com The choice of initiator and reaction conditions dictates the polymerization mechanism and consequently the structure and properties of the resulting polymer.

The polymerization proceeds by nucleophilic or electrophilic attack on the carbon atoms of the oxirane ring, leading to the formation of a polyether backbone with pendant 5-methyl-pyridine side chains.

Anionic Ring-Opening Polymerization (AROP): Initiated by strong nucleophiles such as organometallic compounds or alkali metal alkoxides, AROP of epoxides can produce well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI). The reaction temperature is a critical parameter; lower temperatures (e.g., -78 °C) are often employed to minimize side reactions and maintain control over the polymerization, similar to anionic polymerizations of other heteroatom-containing monomers. researchgate.net

Cationic Ring-Opening Polymerization (CROP): This mechanism is initiated by strong acids or Lewis acids. CROP is a common method for polymerizing cyclic ethers like oxiranes and can lead to important industrial polymers such as polytetrahydrofurans and polyacetals. mdpi.com For Pyridine, 5-methyl-2-oxiranyl-, the nitrogen atom of the pyridine ring could potentially interfere with cationic polymerization by complexing with the initiator, requiring careful selection of the catalytic system.

The resulting polymer, poly(5-methyl-2-(ethylene oxide)pyridine), possesses a flexible polyether backbone and regularly spaced functional pyridine side groups, which are available for further modification or for imparting specific properties to the material.

| Initiator System | Polymerization Type | Solvent | Temperature (°C) | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|

| n-Butyllithium | Anionic ROP | THF | -78 | 15,000 | 1.15 |

| Potassium tert-butoxide | Anionic ROP | Dioxane | 25 | 12,500 | 1.20 |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Cationic ROP | CH₂Cl₂ | 0 | 18,000 | 1.45 |

| Methyl Triflate (MeOTf) | Cationic ROP | Toluene | -20 | 21,000 | 1.30 |

Note: The data in the table above is illustrative of typical results obtained in ring-opening polymerization of functional epoxides and is intended to represent potential outcomes for Pyridine, 5-methyl-2-oxiranyl-.

Integration into Advanced Functional Materials

The unique polymer architecture derived from Pyridine, 5-methyl-2-oxiranyl- enables its use in a range of advanced functional materials. The properties of these materials are a direct result of combining a polyether backbone with the versatile chemistry of the pyridine side chains.

Advanced Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like Pyridine (B92270), 5-methyl-2-oxiranyl-. Advanced NMR methods offer deep insights into the connectivity and three-dimensional arrangement of atoms.

Two-dimensional (2D) NMR spectroscopy is indispensable for the complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, which can be challenging with 1D spectra alone due to signal overlap and complex coupling patterns. researchgate.net For Pyridine, 5-methyl-2-oxiranyl-, a combination of 2D NMR experiments is used to piece together its molecular framework. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For the target molecule, COSY would show correlations between the protons on the pyridine ring, as well as between the methine proton of the oxirane ring and its adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is used to assign the carbon signal corresponding to each proton signal. For instance, the proton of the methyl group would show a cross-peak with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule. Key HMBC correlations for Pyridine, 5-methyl-2-oxiranyl- would include cross-peaks between the oxiranyl protons and the C2 carbon of the pyridine ring, and between the methyl protons and the C5 and C6 carbons of the pyridine ring, confirming the substitution pattern. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for Pyridine, 5-methyl-2-oxiranyl-

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| 2 | 158.5 | - | H-3, H-oxirane |

| 3 | 120.8 | 7.3 (d) | C-2, C-4, C-5 |

| 4 | 136.5 | 7.6 (dd) | C-2, C-5, C-6, C-methyl |

| 5 | 132.1 | - | H-3, H-4, H-6, H-methyl |

| 6 | 148.9 | 8.4 (d) | C-2, C-4, C-5, C-methyl |

| 5-CH₃ | 18.0 | 2.3 (s) | C-4, C-5, C-6 |

| Oxirane-CH | 52.5 | 3.9 (dd) | C-2, C-oxirane-CH₂ |

| Oxirane-CH₂ | 45.0 | 3.1 (dd), 3.0 (dd) | C-2, C-oxirane-CH |

Note: Predicted values are based on related pyridine and epoxide structures. Actual values may vary depending on solvent and experimental conditions.

Since the oxirane ring contains a chiral center at the methine carbon, Pyridine, 5-methyl-2-oxiranyl- exists as a pair of enantiomers. Chiral NMR spectroscopy is employed to determine the enantiomeric excess (ee) of a sample. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid ((R)-MTPA). researchgate.netclockss.org

The resulting diastereomeric esters will have distinct NMR spectra because the protons and carbons in each diastereomer are in chemically non-equivalent environments. springernature.com By integrating the well-resolved signals (often the methoxy (B1213986) or CF₃ signals from the Mosher's ester, or protons close to the new stereocenter) in the ¹H or ¹⁹F NMR spectrum, the ratio of the diastereomers can be calculated, which directly corresponds to the enantiomeric excess of the original epoxide. clockss.org Alternatively, a chiral solvating agent can be used to induce a chemical shift difference between the enantiomers in a non-covalent manner. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of Pyridine, 5-methyl-2-oxiranyl-. ijpsm.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), allowing for the determination of the elemental composition. metabolomexchange.orgchemrxiv.org

For Pyridine, 5-methyl-2-oxiranyl-, the expected monoisotopic mass can be calculated with high precision.

Table 2: HRMS Data for Pyridine, 5-methyl-2-oxiranyl-

| Property | Value |

| Molecular Formula | C₈H₉NO |

| Calculated Monoisotopic Mass | 135.06841 Da |

| Analysis Mode | Electrospray Ionization (ESI), Positive |

| Observed Ion | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 136.07569 |

An experimental HRMS measurement matching this expected m/z value within a narrow tolerance window provides strong evidence for the correct molecular formula. researchgate.net

Tandem Mass Spectrometry (MS/MS) is used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern serves as a molecular fingerprint. For Pyridine, 5-methyl-2-oxiranyl- (precursor ion [M+H]⁺ at m/z 136.1), fragmentation would likely occur at the labile epoxide ring or involve the pyridine moiety. nih.govnih.gov

A plausible fragmentation pathway could involve:

Loss of carbon monoxide (CO) from the oxirane ring.

Cleavage of the C-C bond between the pyridine and oxirane rings.

Ring-opening of the epoxide followed by rearrangements.

Table 3: Plausible MS/MS Fragmentation of [C₈H₉NO+H]⁺

| Precursor Ion m/z | Fragment Ion m/z | Proposed Lost Neutral | Proposed Fragment Structure |

| 136.1 | 108.1 | CO | [M+H-CO]⁺ |

| 136.1 | 106.1 | CH₂O | [M+H-CH₂O]⁺ |

| 136.1 | 93.1 | C₂H₃O | [5-methyl-2-pyridinyl]⁺ |

| 108.1 | 93.1 | CH₃ | [C₇H₆N]⁺ (from subsequent fragmentation) |

This fragmentation data helps to confirm the connectivity of the atoms within the molecule, corroborating the structure determined by NMR. uakron.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. edinst.com These two techniques are complementary. For Pyridine, 5-methyl-2-oxiranyl-, IR and Raman spectra would exhibit characteristic bands for the pyridine ring, the epoxide ring, and the methyl group. americanpharmaceuticalreview.com

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. aps.org Ring breathing modes can also be observed, which are often strong in the Raman spectrum. researchgate.net

Oxirane Ring Vibrations: The characteristic asymmetric C-O-C stretch of the epoxide ring is a key indicator and typically appears as a strong band in the IR spectrum around 1250 cm⁻¹. The symmetric "ring breathing" mode of the epoxide is often observed in the Raman spectrum near 1270 cm⁻¹. The C-H stretching of the epoxide CH and CH₂ groups will also be present.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching vibrations of the methyl group are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations appear in the 1375-1450 cm⁻¹ range.

Table 4: Characteristic Vibrational Frequencies for Pyridine, 5-methyl-2-oxiranyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

| Pyridine Ring | C-H stretch | 3000 - 3100 | Medium / Strong |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | Strong / Strong |

| Oxirane Ring | Asymmetric C-O-C stretch | ~1250 | Strong / Weak |

| Oxirane Ring | Symmetric C-O-C stretch | ~800 - 950 | Medium / Medium |

| Methyl Group | C-H stretch | 2850 - 3000 | Medium / Medium |

| Methyl Group | C-H bend | 1375 - 1450 | Medium / Medium |

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for the specific compound, Pyridine, 5-methyl-2-oxiranyl-, has not been publicly reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, are not available.

While the solid-state structure of the parent compound remains uncharacterized, X-ray crystallography has been successfully applied to determine the structures of related molecules and derivatives. For instance, studies on the positional isomer, 4-(oxiran-2-yl)pyridine, have provided insights into the spatial arrangement of the pyridine and oxirane rings. Similarly, crystal structures of coordination complexes involving ligands derived from the ring-opening of 2-oxiranyl-pyridines have been elucidated, offering valuable information on their conformational properties upon binding to a metal center.

The determination of the crystal structure of Pyridine, 5-methyl-2-oxiranyl-, would require the successful growth of a single crystal of suitable quality, followed by analysis using an X-ray diffractometer. Such an analysis would yield precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, providing an unambiguous confirmation of its three-dimensional structure. This empirical data is crucial for understanding its physical properties and reactivity in the solid state.

Without experimental data, it is not possible to generate a table of crystallographic parameters for this specific compound.

Occurrence and Research Methodologies in Natural Product Chemistry

The primary documented natural source of Pyridine (B92270), 5-methyl-2-oxiranyl- is the leaves of Polyalthia sclerophylla, a plant belonging to the Annonaceae family. echemcom.comals-journal.com This family of flowering plants is predominantly found in tropical and subtropical regions and is known for producing a rich array of secondary metabolites. als-journal.comresearchgate.net

Detection and Isolation Methodologies in Biological Extracts

The principal technique utilized for the detection of Pyridine, 5-methyl-2-oxiranyl- in biological extracts is Gas Chromatography-Mass Spectrometry (GC-MS) . This powerful analytical method separates volatile and semi-volatile compounds in a sample and then identifies them based on their mass-to-charge ratio and fragmentation pattern.

In studies of the methanolic extract of Polyalthia sclerophylla leaves, GC-MS analysis revealed the presence of twenty-one distinct chemical compounds, with Pyridine, 5-methyl-2-oxiranyl- being one of the constituents observed in higher percentages. echemcom.comals-journal.com The identification is based on the retention time of the compound as it passes through the gas chromatography column and the unique mass spectrum generated, which is then compared to established spectral libraries.

Interestingly, while GC-MS analysis confirms the presence of this pyridine derivative, classical phytochemical screening tests on the same extracts of Polyalthia sclerophylla did not detect the presence of alkaloids. echemcom.comsamipubco.comresearchgate.net This discrepancy may arise from the low concentration of the compound being below the detection limit of the qualitative colorimetric assays used in classical screening, while the high sensitivity of GC-MS allows for its identification.

Table 1: GC-MS Data for Selected Compounds in Polyalthia sclerophylla Leaf Extract

| Compound Name | Retention Time (min) | Relative Percentage (%) |

| Pyridine, 5-methyl-2-oxiranyl- | Not specified in sources | High |

| Cyclobutanone, 2-methyl-2-oxiranyl- | Not specified in sources | High |

| 2-Undecanol | Not specified in sources | High |

| Pyridine, 2,3,4,5-tetrahydro-3-methyl- | Not specified in sources | High |

| 2(5H)-Furanone, 5-methyl- | Not specified in sources | Low |

| 1,1,3-Trimethylcyclopentane | Not specified in sources | Low |

| 1,6-Heptadiene | Not specified in sources | Low |

This table is generated based on qualitative descriptions from the provided search results. Specific numerical data for retention times and exact percentages were not available.

Other Chromatographic and Spectroscopic Techniques for Identification

Currently, there is a lack of specific information in the scientific literature regarding the use of other chromatographic and spectroscopic techniques for the isolation and definitive structural elucidation of Pyridine, 5-methyl-2-oxiranyl- from natural sources. While GC-MS has been effective for its detection within a complex mixture, a complete characterization would typically involve the isolation of the pure compound through methods such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Following isolation, detailed structural analysis would be performed using techniques like:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR): To determine the precise arrangement of hydrogen and carbon atoms in the molecule.

Infrared (IR) spectroscopy: To identify the functional groups present, such as the pyridine ring and the oxirane (epoxide) ring.

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula of the compound.

Without such dedicated studies on the isolated compound, its structural confirmation remains reliant on the library matching of its GC-MS profile.

Biosynthetic Pathway Hypothesis and Elucidation

The specific biosynthetic pathway for Pyridine, 5-methyl-2-oxiranyl- has not been elucidated. However, a plausible hypothesis can be constructed based on established general pathways for the biosynthesis of pyridine alkaloids and the formation of oxirane rings in natural products.

Pyridine alkaloids in plants are typically derived from nicotinic acid (Vitamin B3). pnas.orgmdpi.comnih.gov The biosynthesis of nicotinic acid itself can proceed through two main routes: the de novo pathway from the amino acid tryptophan or from aspartic acid . wikipedia.orgwikipedia.org The nicotinic acid core then undergoes a series of enzymatic modifications, including methylation, to form the diverse range of pyridine alkaloids. In the case of Pyridine, 5-methyl-2-oxiranyl-, the pyridine ring is likely formed from a nicotinic acid precursor, followed by methylation to add the methyl group at the 5-position.

The oxirane (epoxide) ring is a three-membered ring containing an oxygen atom. In nature, these rings are commonly formed through the epoxidation of a carbon-carbon double bond . nih.govmdpi.com This reaction is often catalyzed by monooxygenase enzymes, which introduce an oxygen atom across the double bond. Therefore, it is hypothesized that the biosynthesis of Pyridine, 5-methyl-2-oxiranyl- involves a precursor molecule, 5-methyl-2-vinylpyridine, which then undergoes enzymatic epoxidation to form the final product.

The proposed biosynthetic steps are as follows:

Formation of the Pyridine Ring: Synthesis of a nicotinic acid derivative from either tryptophan or aspartate.

Modification of the Pyridine Ring: Enzymatic reactions leading to the formation of a 5-methylpyridine structure with a vinyl group at the 2-position.

Epoxidation: An enzyme, likely a monooxygenase, catalyzes the oxidation of the vinyl group's double bond to form the oxirane ring.

Further research, including isotopic labeling studies and the identification of the specific enzymes involved, is necessary to confirm this hypothetical pathway.

Ecological and Chemo-taxonomic Implications of its Presence in Natural Sources

The presence of Pyridine, 5-methyl-2-oxiranyl- and other alkaloids in Polyalthia sclerophylla has both ecological and chemo-taxonomic implications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-2-oxiranyl-pyridine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize Design of Experiments (DoE) frameworks, such as Plackett-Burman screening followed by Box–Behnken response surface methodology, to identify critical variables (e.g., temperature, reagent ratios, solvent systems). These statistical approaches minimize experimental runs while maximizing data resolution . For stereochemical control, diastereoselective methods involving Michael addition or cyclization reactions can be employed, as demonstrated in pyrrolidine-carboxylate syntheses .

Q. How can structural confirmation of 5-methyl-2-oxiranyl-pyridine derivatives be achieved?

- Methodological Answer : Combine X-ray crystallography (for unambiguous stereochemical assignment) with spectroscopic techniques (e.g., H/C NMR, IR). Cross-validate computational models (e.g., DFT-based geometry optimization) with experimental data to resolve ambiguities in resonance structures or substituent orientation .

Q. What safety protocols are critical for handling pyridine derivatives with epoxide functionalities?

- Methodological Answer : Prioritize dust suppression (e.g., wet handling, closed systems) and use PPE (gloves, respirators) to mitigate inhalation risks. For spills, avoid aqueous rinsing to prevent epoxide ring-opening; instead, use non-polar adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do computational models (e.g., DFT) explain the reactivity of 5-methyl-2-oxiranyl-pyridine in donor–acceptor interactions?

- Methodological Answer : Perform DFT calculations to map electron density distributions, focusing on the pyridine ring’s lone pair and the epoxide’s electrophilic oxygen. Compare charge-transfer metrics (e.g., Fukui indices) with experimental corrosion inhibition data to validate interaction mechanisms with metal surfaces or biomolecules .

Q. What experimental and computational strategies resolve contradictions in kinetic data for ligand-exchange reactions involving pyridine derivatives?

- Methodological Answer : Apply time-resolved mass spectrometry (e.g., ESI-MS) to monitor ligand-exchange kinetics. For discrepancies, reconcile experimental rate constants () with DFT-predicted activation barriers. Use isotopic labeling (e.g., pyridine-D5) to distinguish competing pathways .

Q. How can stereochemical outcomes in diastereoselective syntheses of 5-methyl-2-oxiranyl-pyridine analogs be predicted and controlled?

- Methodological Answer : Leverage transition-state modeling (e.g., DFT-based) to identify steric/electronic factors governing selectivity. Experimentally, modulate solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., chiral amines) to favor specific diastereomers, as shown in pyrrolidine-carboxylate syntheses .

Q. What analytical methods ensure compliance with environmental regulations (e.g., pyridine detection in wastewater)?

- Methodological Answer : Implement headspace gas chromatography (HS-GC) with retention-time windows () for pyridine quantification. Validate against standards (e.g., HJ 1072-2019 protocols) and use mass spectrometry for trace-level confirmation .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental corrosion inhibition efficiencies for pyridine derivatives?

- Methodological Answer : Re-examine solvent effects (often omitted in DFT models) and surface heterogeneity (e.g., metal oxide layers). Augment DFT with molecular dynamics (MD) simulations to account for interfacial phenomena. Cross-check with electrochemical impedance spectroscopy (EIS) data .

Q. Why do ligand-exchange kinetics vary between Co- and Mn-based complexes with pyridine ligands?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.